molecular formula C19H17N5O4 B2709589 N-(4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1396889-05-6

N-(4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No. B2709589
M. Wt: 379.376
InChI Key: PTVXYCUDMSUXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

  • A study by Khalid et al. (2016) on the synthesis and spectral analysis of N-substituted derivatives related to the compound shows the potential for creating a variety of derivatives through a series of chemical reactions, with structures elucidated using spectroscopic methods like NMR and IR (Khalid et al., 2016).

Antibacterial Potential

  • Research by Parvez et al. (2010) investigated the antibacterial potential of monocyclic β-lactams containing similar structural motifs. The study included synthesis, spectral analysis, and evaluation of antibacterial activity against various microorganisms (Parvez et al., 2010).

Anticancer and Antimicrobial Activity

  • Kairytė et al. (2022) focused on synthesizing derivatives bearing azole, diazole, and hydrazone moieties, showing potent anticancer activity against specific cancer cells and selective antimicrobial activity against multidrug-resistant strains (Kairytė et al., 2022).

Bioactivity Enhancement

  • A study by Virk et al. (2023) demonstrated how combining multiple functionalities, including oxadiazole and acetamide, can enhance the bioactivity potential of synthesized molecules, particularly in terms of antibacterial and enzyme inhibition potential (Virk et al., 2023).

Structural and Biological Assessment

  • Research by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed their antibacterial potentials, highlighting the significance of structure-activity relationships (Iqbal et al., 2017).

Antimicrobial Evaluation

  • Gul et al. (2017) synthesized and evaluated the antimicrobial and hemolytic activity of related compounds, providing insights into their potential for biological screening and application (Gul et al., 2017).

properties

IUPAC Name

N-[4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-11(25)21-14-6-4-12(5-7-14)19(27)24-9-13(10-24)18-22-16(23-28-18)15-3-2-8-20-17(15)26/h2-8,13H,9-10H2,1H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVXYCUDMSUXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]phenyl]acetamide

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